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(Aa-utp)sodium salt -

(Aa-utp)sodium salt

Catalog Number: EVT-13888849
CAS Number:
Molecular Formula: C12H22N3O15P3
Molecular Weight: 541.24 g/mol
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Product Introduction

Overview

Aminoallyl uridine 5'-triphosphate sodium salt, commonly referred to as (Aminoallyl-UTP) sodium salt, is a modified nucleotide that plays a significant role in molecular biology, particularly in RNA synthesis and labeling. This compound is characterized by the presence of an aminoallyl group at the 5-position of the uridine base, enabling it to undergo various chemical modifications for research applications. The molecular formula of (Aminoallyl-UTP) sodium salt is C12H17N3Na3O15P3C_{12}H_{17}N_{3}Na_{3}O_{15}P_{3} with a molecular weight of approximately 605.17 g/mol and a CAS number of 75221-88-4 .

Source

(Aminoallyl-UTP) sodium salt is synthesized from uridine 5'-triphosphate through specific chemical reactions involving aminoallyl compounds. It is commercially available from various suppliers, including Biotium and Sigma-Aldrich, typically in lyophilized powder or solution forms .

Classification

(Aminoallyl-UTP) sodium salt belongs to the category of nucleotide analogs and is classified under nucleotides and related reagents. It is utilized in biochemical research for its unique properties that facilitate RNA modification and labeling .

Synthesis Analysis

Methods

The synthesis of (Aminoallyl-UTP) sodium salt generally involves the following steps:

  1. Activation of Uridine 5'-Triphosphate: The uridine 5'-triphosphate is activated to allow for subsequent reactions.
  2. Reaction with Aminoallyl Compounds: Under controlled conditions (pH, temperature), uridine 5'-triphosphate reacts with aminoallyl compounds to form (Aminoallyl-UTP) .
  3. Protection of Functional Groups: Specific functional groups may need to be protected during the synthesis to prevent unwanted reactions.
  4. Purification: The final product is purified using techniques like chromatography to ensure high yield and purity.

Technical Details

Industrial production often employs automated reactors and advanced purification systems to maintain consistency and high purity levels in large-scale syntheses.

Molecular Structure Analysis

Structure

The molecular structure of (Aminoallyl-UTP) sodium salt features a uridine base with an aminoallyl group attached at the 5-position. This modification allows for further chemical reactions, such as labeling with fluorescent dyes or biotin .

Data

  • Molecular Formula: C12H17N3Na3O15P3C_{12}H_{17}N_{3}Na_{3}O_{15}P_{3}
  • Molecular Weight: 605.17 g/mol
  • Density: Approximately 1.91 g/cm³ (predicted) .
  • pKa: Approximately 0.97 (predicted) .
Chemical Reactions Analysis

Reactions

(Aminoallyl-UTP) sodium salt can participate in several types of chemical reactions:

  1. Oxidation: Can be oxidized to form various oxidized derivatives.
  2. Reduction: The aminoallyl group can undergo reduction reactions.
  3. Substitution: Nucleophilic substitution can occur, particularly at the aminoallyl site.

Technical Details

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically conducted under mild conditions to avoid degradation of the compound.

Mechanism of Action

The mechanism of action for (Aminoallyl-UTP) sodium salt primarily involves its incorporation into RNA molecules during transcription processes. Once incorporated, the aminoallyl group enables subsequent chemical modifications, facilitating studies on RNA interactions and functions. This incorporation does not significantly alter the biological activity of the resulting RNA, making it a valuable tool in molecular biology research.

Physical and Chemical Properties Analysis

Physical Properties

  • Form: Typically available as a lyophilized powder or solution.
  • Appearance: Generally appears as a white solid or powder.
  • Storage Conditions: Should be stored at -20°C for stability .

Chemical Properties

Relevant data indicates that this compound's physical properties make it suitable for various laboratory applications involving RNA synthesis and labeling .

Applications

(Aminoallyl-UTP) sodium salt has diverse applications in scientific research:

  1. Molecular Biology: Used extensively for RNA synthesis and labeling, allowing researchers to study gene expression and RNA localization.
  2. Diagnostics: Employed in the development of molecular probes and diagnostic reagents.
  3. Therapeutics: Investigated for potential applications in antiviral and anticancer therapies due to its ability to modify RNA molecules.
  4. Biochemistry: Serves as a building block in synthesizing nucleotides and nucleic acids.

The unique properties of (Aminoallyl-UTP) sodium salt make it an essential tool in modern biological research, particularly in understanding RNA dynamics within cellular processes .

Enzymatic Incorporation Mechanisms of AA-UTP in Nucleic Acid Synthesis

RNA Polymerase Substrate Compatibility and Catalytic Efficiency

Aminoallyl-UTP (AA-UTP) serves as a structurally modified nucleotide analog where the uracil base is functionalized at the C5 position with an aminoallyl group (–CH₂–CH₂–NH₂). This modification allows post-transcriptional conjugation with N-hydroxysuccinimide (NHS) ester dyes while minimally disrupting enzymatic recognition. AA-UTP is efficiently incorporated by bacteriophage RNA polymerases (T7, T3, SP6) during in vitro transcription, exhibiting catalytic efficiency 60-85% relative to native UTP. The aminoallyl moiety’s small size and positive charge under physiological conditions enable:

  • Minor steric hindrance in the polymerase active site
  • Electrostatic complementarity with the nucleotide-binding pocket [2] [3] [4]

Table 1: RNA Polymerase Compatibility with AA-UTP

Polymerase TypeIncorporation EfficiencyKey Applications
T7 RNAP80-85% vs. UTPMicroarray probe synthesis
SP6 RNAP75-80% vs. UTPRadiolabel alternatives
T3 RNAP60-70% vs. UTPIn vitro translation systems
E. coli RNAP40-50% vs. UTPBacterial transcription studies

AA-UTP’s compatibility extends to reverse transcriptases during cDNA synthesis, though with reduced processivity compared to DNA-dependent RNA polymerases. The aminoallyl group’s flexibility prevents significant distortion of the A-form RNA helix, allowing continuous elongation up to 2.4 kb transcripts. However, enzymes exhibit reduced initiation rates (15-30% decrease) when AA-UTP replaces >25% of UTP concentration, attributed to altered nucleotide-binding pocket dynamics [4] [9].

Kinetic Analysis of AA-UTP Incorporation During In Vitro Transcription

Kinetic characterization of AA-UTP incorporation reveals distinct elongation parameters compared to native nucleotides. Using rapid-quench flow methods with E. coli RNA polymerase:

  • Composite second-order rate constant (kcat/KM) for AA-UTP incorporation = 2.1 × 10³ M⁻¹s⁻¹ (vs. 3.8 × 10³ M⁻¹s⁻¹ for UTP)
  • Translocation stress increases 1.3-fold during AA-UTP incorporation at positions disrupting RNAP-promoter contacts
  • Non-productive complex formation occurs at 1.5× higher frequency with AA-UTP, particularly during synthesis of 4-9mer RNAs [6]

AA-UTP exhibits sequence-dependent kinetics, with maximal incorporation efficiency in GC-rich contexts where the aminoallyl group stabilizes minor groove interactions. Termination efficiency decreases 40% when AA-UTP replaces UTP in Rho-independent terminators, attributed to:

  • Reduced hairpin stability in the nascent RNA
  • Altered RNA-DNA hybrid strength at termination positions [6] [10]

Table 2: Kinetic Parameters of AA-UTP vs. UTP Incorporation

ParameterAA-UTPNative UTPExperimental System
KM (μM)42 ± 628 ± 3T7 RNAP, 37°C
kcat (s⁻¹)0.32 ± 0.050.45 ± 0.07E. coli RNAP, 25°C
Elongation rate (nt/s)18 ± 225 ± 3SP6 RNAP, 37°C
Abortive initiation35%22%λPR promoter system

Impact of Aminoallyl Modification on Nucleotide Binding Affinity

The aminoallyl modification introduces steric and electronic perturbations that alter nucleotide binding:

  • Reduced hydrogen bonding capacity at N3 position due to electron donation from the aminoallyl group
  • Increased hydrophobic surface area (72 Ų vs. 45 Ų for UTP)
  • pKa shift of the N3 proton from 9.5 to 8.2, enhancing cationic character at physiological pH [4] [9]

Biophysical studies demonstrate Mg²⁺ coordination differences versus unmodified UTP. While native UTP forms a canonical octahedral complex with catalytic Mg²⁺ ions via α/β-phosphates, AA-UTP exhibits:

  • Alternative coordination geometry where the aminoallyl amine group competes for Mg²⁺ binding
  • Reduced binding free energy (ΔΔG = +2.3 kcal/mol) in polymerase active sites
  • Increased Kd for NTP-binding site (18 μM vs. 9 μM for UTP) [6] [10]

Despite these perturbations, the base-pairing fidelity remains uncompromised (error rate < 10⁻⁵), as confirmed by:

  • Template-dependent incorporation assays showing <0.01% misincorporation opposite adenine
  • Molecular dynamics simulations confirming stable Watson-Crick geometry with adenosine monophosphate [4] [10]

The aminoallyl group enables post-incorporation modifications via NHS chemistry without disrupting the phosphodiester backbone. Conjugation efficiency exceeds 90% when performed in carbonate buffer (pH 8.5-9.0), while borate buffers inhibit unwanted dye hydrolysis [2] [9].

Structural and Chemical Properties of AA-UTP

Properties

Product Name

(Aa-utp)sodium salt

IUPAC Name

[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-2-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C12H22N3O15P3

Molecular Weight

541.24 g/mol

InChI

InChI=1S/C12H22N3O15P3/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,3,6-9,11,16-17H,2,4-5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/b3-1+/t6?,7-,8-,9-,11-/m1/s1

InChI Key

FNUMKYYYDLGIOO-LJVIUUKQSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CC=CN

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C/C=C/N

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